5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazine and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be further purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles used.
Scientific Research Applications
5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester: Known for its anti-inflammatory and antimalarial activities.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Studied for its energetic properties and potential use as an explosive.
Uniqueness
5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine is unique due to its specific combination of pyrazine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H6N6 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-pyrazin-2-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6N6/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H3,7,10,11,12) |
InChI Key |
ZWLIUEPTIJNVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
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